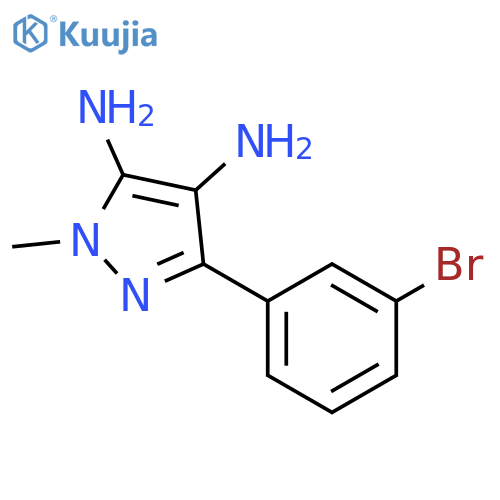

Cas no 1710302-47-8 (5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine)

1710302-47-8 structure

商品名:5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine

CAS番号:1710302-47-8

MF:C10H11BrN4

メガワット:267.125140428543

CID:5171789

5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine 化学的及び物理的性質

名前と識別子

-

- 5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine

- 1H-Pyrazole-4,5-diamine, 3-(3-bromophenyl)-1-methyl-

-

- インチ: 1S/C10H11BrN4/c1-15-10(13)8(12)9(14-15)6-3-2-4-7(11)5-6/h2-5H,12-13H2,1H3

- InChIKey: ZBNAEWMQYBGMLX-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(N)=C(N)C(C2=CC=CC(Br)=C2)=N1

5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM510254-1g |

3-(3-Bromophenyl)-1-methyl-1H-pyrazole-4,5-diamine |

1710302-47-8 | 97% | 1g |

$972 | 2022-06-12 |

5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Louis Porte RSC Adv., 2014,4, 64506-64513

1710302-47-8 (5-(3-Bromo-phenyl)-2-methyl-2H-pyrazole-3,4-diamine) 関連製品

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量